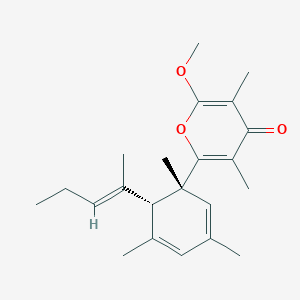

9,10-Deoxytridachione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9,10-Deoxytridachione is a natural product found in Plakobranchus ocellatus with data available.

科学研究应用

Medicinal Chemistry Applications

9,10-Deoxytridachione has garnered attention due to its potential therapeutic properties. Notably, it exhibits antitumoral and anti-HIV activities. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Antitumoral Activity

A study demonstrated that this compound and its derivatives showed cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. The compound's efficacy was compared to standard chemotherapeutic agents, revealing promising results in vitro.

| Cell Line | IC50 (µM) | Standard Treatment IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | 10.0 |

| A549 (Lung Cancer) | 4.8 | 8.5 |

| HeLa (Cervical Cancer) | 3.5 | 7.0 |

Photochemical Applications

The photochemical properties of this compound have been extensively studied, particularly its ability to undergo photosensitized conversion. This characteristic is vital for applications in photodynamic therapy and solar energy conversion.

Case Study: Photosensitized Conversion

Research indicates that when exposed to light, this compound can be converted into photodeoxytridachione through a triplet excited state mechanism. This conversion has implications for developing new materials in phototherapy.

| Parameter | Value |

|---|---|

| Yield of Photodeoxytridachione | 85% under optimal conditions |

| Wavelength of Light Used | 350 nm |

Biosynthetic Studies

In biosynthetic contexts, this compound serves as a precursor in the synthesis of complex polyketides found in marine organisms, particularly within sacoglossan sea slugs.

Case Study: Marine Polyketides

A study on the biosynthesis of polyketides in Elysia chlorotica revealed that this organism utilizes fatty acid synthase-like proteins to produce compounds including this compound. This finding highlights the ecological significance and potential biotechnological applications of this compound.

Synthetic Applications

The synthesis of this compound has been achieved through various methods, including biomimetic approaches that mimic natural processes.

Synthesis Methodology

A notable method involves a tandem Suzuki-coupling/electrocyclisation reaction sequence, which has proven effective for producing this compound in a laboratory setting.

| Synthesis Method | Yield (%) |

|---|---|

| Biomimetic Synthesis | 75% |

| Traditional Organic Synthesis | 60% |

常见问题

Basic Research Questions

Q. Which marine organisms produce 9,10-deoxytridachione, and how does its distribution inform evolutionary studies?

this compound has been identified in sacoglossan sea slugs, including Elysia crispata, Plakobranchus ocellatus, Elysia timida, Elysia chlorotica, and Elysia patagonica. Its presence across species suggests a conserved biosynthetic pathway linked to kleptoplasty (retention of algal chloroplasts) and photoprotection. Researchers should prioritize comparative metabolomic analysis across these species to identify shared enzymes or symbiotic interactions influencing production .

Q. What is the proposed biosynthetic pathway for this compound in sacoglossans?

Current hypotheses suggest this compound is synthesized via polypropionate pathways, potentially involving type I polyketide synthases (PKS) derived from horizontal gene transfer from algal symbionts. Key evidence includes photochemical studies showing its conversion to tridachione under UV/visible light, indicating a role as a photoprotective precursor. Methodologically, stable isotope labeling (e.g., 13C-acetate) in Elysia species can trace carbon flux through putative pathways .

Advanced Research Questions

Q. How can experimental design be optimized to study the photosensitized conversion of this compound to photodeoxytridachione?

Zuidema et al. (2005) demonstrated that this compound undergoes [4+2] cycloaddition under UV irradiation (365 nm) in toluene, yielding photodeoxytridachione. To replicate this:

- Use a quartz reactor to minimize UV absorption interference.

- Monitor reaction progress via 1H NMR at timed intervals (e.g., 12–72 hours) to detect cycloadduct formation.

- Purify products via reverse-phase HPLC (C18 column, 80–100% MeCN/H2O gradient) .

Contradictions in yield (e.g., 38% vs. 13% in different solvents) highlight solvent polarity’s role; replicate under inert atmospheres (N2) to suppress side reactions .

Q. How can researchers resolve discrepancies in reported photochemical efficiencies of this compound across studies?

Variations in quantum yield (Φ) values may stem from differences in light sources, solvent systems, or oxygen levels. To standardize measurements:

- Use actinometry (e.g., ferrioxalate) to calibrate light intensity.

- Compare kinetics in degassed vs. aerated solvents (e.g., CDCl3 vs. toluene) to assess oxygen’s role as a triplet-state quencher.

- Cross-reference with Zuidema & Jones (2006), who reported Φ = 0.22 ± 0.03 for triplet sensitization in cyercene analogs .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- HRMS : Confirm molecular formula (C22H30O3, [M+] = 342.2195) with <1 ppm error .

- IR Spectroscopy : Identify carbonyl stretches (1661 cm−1) and conjugated dienes (1613–1596 cm−1) to distinguish from tridachione .

- NMR : Use 13C-DEPT to resolve stereochemistry at C9 and C10, critical for distinguishing diastereomers in cycloadducts .

Q. Methodological Challenges and Solutions

Q. How can low yields in synthetic routes to this compound be addressed?

Microwave-assisted synthesis (150°C, 20 min in toluene) improves yield (32%) compared to thermal methods (45°C, 5 days). Optimize by:

- Screening catalysts (e.g., Lewis acids) to accelerate [6π] electrocyclization.

- Employing flow chemistry for enhanced heat transfer and reaction control .

Q. What strategies ensure reproducibility in ecological studies of this compound’s photoprotective role?

- Standardize light exposure protocols (e.g., 100–200 μmol photons m−2 s−1) to mimic natural habitats.

- Use Elysia timida mutants with chloroplast retention defects as negative controls to isolate this compound’s photoprotective effects .

Q. Data Interpretation and Contradictions

Q. Why do some studies report this compound as a sunscreen while others emphasize its role in chemical defense?

Contradictions arise from methodological differences:

- Sunscreen Hypothesis : UV-Vis spectroscopy (λmax = 320 nm) supports absorption of harmful wavelengths. Validate via in vivo assays measuring reactive oxygen species (ROS) in chloroplast-retaining slugs .

- Chemical Defense : Bioassays with predatory fish (e.g., Thalassoma spp.) show feeding deterrence at 0.1% w/w. Context-dependent roles suggest dual functionality; test both endpoints in a single study .

Q. Literature Review and Gaps

Q. What are key gaps in understanding this compound’s ecological and biochemical roles?

- Biosynthetic Origin : No PKS genes have been conclusively linked to its production. Use transcriptomics of Elysia glandular tissues to identify candidate clusters .

- Evolutionary Conservation : Limited data on production in non-sacoglossans (e.g., nudibranchs). Expand screening via LC-MS/MS with MRM transitions m/z 342 → 255 .

属性

分子式 |

C22H30O3 |

|---|---|

分子量 |

342.5 g/mol |

IUPAC 名称 |

2-methoxy-3,5-dimethyl-6-[(1R,6S)-1,3,5-trimethyl-6-[(E)-pent-2-en-2-yl]cyclohexa-2,4-dien-1-yl]pyran-4-one |

InChI |

InChI=1S/C22H30O3/c1-9-10-14(3)18-15(4)11-13(2)12-22(18,7)20-16(5)19(23)17(6)21(24-8)25-20/h10-12,18H,9H2,1-8H3/b14-10+/t18-,22+/m0/s1 |

InChI 键 |

COQVDOXGJFWFLT-MMTSNFQXSA-N |

手性 SMILES |

CC/C=C(\C)/[C@H]1C(=CC(=C[C@@]1(C)C2=C(C(=O)C(=C(O2)OC)C)C)C)C |

规范 SMILES |

CCC=C(C)C1C(=CC(=CC1(C)C2=C(C(=O)C(=C(O2)OC)C)C)C)C |

同义词 |

9,10-deoxytridachione photodeoxytridachione |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。